5-Bromohexanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
5-Bromohexanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and potential applications of 5-bromohexanoic acid, a valuable building block in modern organic and medicinal chemistry.
This technical guide provides a comprehensive overview of 5-bromohexanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications as a chemical intermediate in the synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
5-Bromohexanoic acid is a halogenated carboxylic acid that serves as a versatile bifunctional molecule. The presence of both a carboxylic acid and a secondary bromide allows for a range of chemical transformations, making it a useful building block in the synthesis of more complex molecules. Due to a lack of extensive experimental data in publicly available literature, many of the physical properties listed below are computed estimates.[1]
Table 1: Physical and Chemical Properties of 5-Bromohexanoic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 195.05 g/mol | PubChem[1] |
| IUPAC Name | 5-bromohexanoic acid | PubChem[1] |
| CAS Number | 29512-95-6 | PubChem[1] |
| Canonical SMILES | CC(CCCC(=O)O)Br | PubChem[1] |
| XLogP3-AA (LogP) | 1.6 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Exact Mass | 193.99424 Da | PubChem (Computed)[1] |
| Monoisotopic Mass | 193.99424 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 9 | PubChem (Computed)[1] |
Reactivity and Stability
The chemical reactivity of 5-bromohexanoic acid is dictated by its two functional groups: the carboxylic acid and the secondary bromide.
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.
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Bromo Group: The bromine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. It can also participate in the formation of organometallic reagents, such as Grignard reagents, under appropriate conditions.
Information on the stability of 5-bromohexanoic acid is limited. However, like other bromoalkanoic acids, it should be stored in a cool, dry place away from strong bases and oxidizing agents to prevent decomposition.
Experimental Protocols: A Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of 5-bromohexanoic acid is not prevalent in the literature, a plausible and efficient route can be proposed based on the well-established ring-opening reactions of cyclic ethers. A potential precursor for 5-bromohexanoic acid is 2-methyl-tetrahydrofuran. The following is a generalized experimental protocol for its synthesis.
Reaction Scheme:
Caption: Proposed synthesis of 5-bromohexanoic acid.
Methodology:
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Reaction Setup: A solution of 2-methyl-tetrahydrofuran in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Addition of Reagent: Concentrated hydrobromic acid is added dropwise to the stirred solution.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
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Purification: The solvent is removed under reduced pressure, and the crude 5-bromohexanoic acid is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Applications in Drug Discovery and Organic Synthesis
Bromoalkanoic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[8] The bifunctional nature of 5-bromohexanoic acid makes it a useful building block for introducing a five-carbon spacer with a reactive handle at one end and a carboxylic acid at the other.
Potential Applications:
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Linker and Spacer Technology: In drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linker molecules are crucial for connecting the different components of the therapeutic agent. 5-Bromohexanoic acid can serve as a precursor for the synthesis of such linkers.
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Synthesis of Heterocycles: The carboxylic acid and the bromo group can be used in intramolecular reactions to form lactones or other heterocyclic systems, which are common scaffolds in many biologically active molecules.
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Derivatization of Active Pharmaceutical Ingredients (APIs): The carboxylic acid can be coupled with an amino group of an API to introduce a bromo-functionalized chain, which can then be further modified to improve the pharmacokinetic or pharmacodynamic properties of the drug.
Caption: Synthetic utility of 5-bromohexanoic acid.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
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First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[2][4][9]
Researchers should always consult a comprehensive and up-to-date Safety Data Sheet (SDS) for any chemical before use.
Conclusion
5-Bromohexanoic acid, while not as extensively characterized as some of its isomers, represents a promising and versatile building block for organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable tool for the construction of complex molecular architectures. Further research into its experimental properties and synthetic applications is warranted and will undoubtedly expand its utility in the development of novel therapeutics and functional materials.
References
- 1. 5-Bromohexanoic acid | C6H11BrO2 | CID 15100129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Cas 616-05-7,DL-2-Bromohexanoic acid | lookchem [lookchem.com]
- 4. fishersci.nl [fishersci.nl]
- 5. 616-05-7 | CAS DataBase [m.chemicalbook.com]
- 6. 6-溴己酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemicalbook.com [chemicalbook.com]
